molecular formula C6H10ClNO3 B130317 Methyl 2-(2-chloroacetamido)propanoate CAS No. 153842-00-3

Methyl 2-(2-chloroacetamido)propanoate

Cat. No.: B130317
CAS No.: 153842-00-3
M. Wt: 179.6 g/mol
InChI Key: JWNMQNKURMACSS-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

Methyl 2-(2-chloroacetamido)propanoate is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. With the molecular formula C₅H₈ClN₁O₂, it features a chloroacetamido group that enhances its potential as a pharmaceutical agent. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The indole moiety allows it to mimic tryptophan, facilitating binding to tryptophan-binding proteins. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. This mechanism is essential for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use in antibiotic development.
  • Antitumor Activity : Preliminary studies indicate that it may inhibit specific cancer cell lines, acting as a potential anticancer agent.
  • Enzyme Inhibition : It has been utilized in biochemical assays to study enzyme interactions, particularly those involved in metabolic pathways.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorInhibition of cancer cell proliferation
Enzyme InteractionModulation of enzyme activity

Case Study 1: Antitumor Efficacy

In a study published in ResearchGate, this compound was tested against HCT-116 colorectal cancer cells. The compound exhibited significant antiproliferative activity with an IC50 value of approximately 11 μM, indicating its potential as a lead compound for further drug development aimed at cancer therapy .

Case Study 2: Antimicrobial Activity

Another investigation focused on the compound's antimicrobial properties against various pathogens. Results demonstrated effective inhibition of bacterial strains, highlighting its applicability in developing new antibiotics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Biological Activity
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateHydroxy esterAnticancer activity
Methyl 3-acetoxy-3-(4-chlorophenyl)-2,2-dimethylpropanoateAcetoxy derivativeInhibitory effects on HDAC enzymes
Methyl (S)-2-(2-chloroacetamido)propanoateEnantiomerDifferent biological properties

The presence of the chloroacetamido group in this compound imparts distinct reactivity and biological activity compared to these similar compounds.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3/c1-4(6(10)11-2)8-5(9)3-7/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNMQNKURMACSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558123
Record name Methyl N-(chloroacetyl)alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153842-00-3
Record name Methyl N-(chloroacetyl)alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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